Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester
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Overview
Description
Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a propanoic acid backbone, an ethyl ester group, and a 2-(2-methoxyphenyl)ethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester typically involves multiple steps. One common approach is to start with the preparation of 3-(2-methoxyphenyl)propionic acid . This intermediate can be synthesized through the reaction of 2-methoxybenzyl chloride with malonic acid, followed by decarboxylation.
Next, the 3-(2-methoxyphenyl)propionic acid is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethylamine to form the amide. Finally, the amide is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to yield the desired ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ alternative reagents and catalysts to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the 2-(2-methoxyphenyl)ethylamino group allows it to bind to specific receptors or active sites, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: This compound shares a similar structure but lacks the ethyl ester and amino groups.
2-(4-Methylphenyl)propanoic acid: Another structurally related compound with a different substituent on the aromatic ring.
Uniqueness
Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, while the amino group allows for interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
500869-15-8 |
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Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
ethyl 3-[2-(2-methoxyphenyl)ethylamino]-3-oxopropanoate |
InChI |
InChI=1S/C14H19NO4/c1-3-19-14(17)10-13(16)15-9-8-11-6-4-5-7-12(11)18-2/h4-7H,3,8-10H2,1-2H3,(H,15,16) |
InChI Key |
YAFLVXOIWLJLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NCCC1=CC=CC=C1OC |
Origin of Product |
United States |
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